Para-Phenyl Substitution Regiochemistry vs. Ortho- and Meta-Analogs: Distinct Molecular Geometry and Procurement Identity
The target compound bears the 1,2,4-triazole ring at the para position of the phenyl ring (N1-para-phenyl substitution). This regioisomeric configuration is structurally and pharmacologically distinct from ortho-substituted analogs such as 2-(1H-1,2,4-triazol-1-yl)phenylmethanol (CAS 914349-48-7) . Para-substitution positions the triazole moiety at the distal end of the aromatic system, maximizing linear molecular extension, whereas ortho-substitution introduces steric constraints and alters heme-binding trajectory. Procurement documentation indicates that para- and ortho-regioisomers are cataloged as separate SKUs with independent purity specifications and pricing structures, reflecting their non-interchangeable research applications .
| Evidence Dimension | Triazole-phenyl substitution regioisomerism |
|---|---|
| Target Compound Data | Para-substituted (triazole at C4 of phenyl ring) |
| Comparator Or Baseline | Ortho-substituted analog: 2-(1H-1,2,4-triazol-1-yl)phenylmethanol, CAS 914349-48-7 (triazole at C2 of phenyl ring) |
| Quantified Difference | Qualitative regioisomeric distinction; no head-to-head comparative bioactivity data identified for this specific pair |
| Conditions | Structural classification based on CAS registry and IUPAC nomenclature |
Why This Matters
Regioisomeric identity determines molecular recognition properties and requires distinct procurement specifications; ortho- and para-substituted triazole phenyl alcohols are not functionally equivalent and cannot be interchanged without experimental validation.
